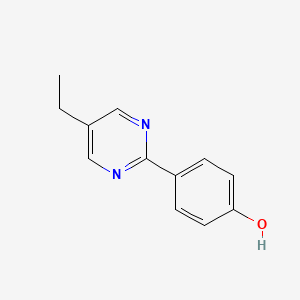![molecular formula C97H155N29O26S4 B561579 [Ala17]-MCH CAS No. 359784-84-2](/img/new.no-structure.jpg)
[Ala17]-MCH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ala17]-Melanin-Concentrating Hormone is a synthetic peptide derived from the hypothalamic neuropeptide hormone melanin-concentrating hormone. It is a selective ligand for melanin-concentrating hormone receptor 1, showing high affinity for this receptor over melanin-concentrating hormone receptor 2 . The compound is used primarily in scientific research to study the functions and mechanisms of melanin-concentrating hormone receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
[Ala17]-Melanin-Concentrating Hormone is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions, and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of [Ala17]-Melanin-Concentrating Hormone follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
[Ala17]-Melanin-Concentrating Hormone primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of [Ala17]-Melanin-Concentrating Hormone involves the use of reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for coupling reactions, and trifluoroacetic acid for deprotection steps. The reactions are carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major product formed from the synthesis of [Ala17]-Melanin-Concentrating Hormone is the peptide itself. Side products may include truncated or misfolded peptides, which are removed during the purification process .
Scientific Research Applications
[Ala17]-Melanin-Concentrating Hormone is widely used in scientific research to study the functions of melanin-concentrating hormone receptors. It is employed in various fields including:
Chemistry: To investigate the binding properties and selectivity of melanin-concentrating hormone receptors
Biology: To study the role of melanin-concentrating hormone in regulating feeding behaviors and energy metabolism
Medicine: To explore potential therapeutic applications for disorders related to melanin-concentrating hormone signaling
Industry: As a tool in drug discovery and development for targeting melanin-concentrating hormone receptors
Mechanism of Action
[Ala17]-Melanin-Concentrating Hormone exerts its effects by binding to melanin-concentrating hormone receptor 1, a G protein-coupled receptor. Upon binding, it inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels. Additionally, it stimulates intracellular calcium flux, which is involved in the neuronal regulation of food consumption .
Comparison with Similar Compounds
Similar Compounds
Melanin-Concentrating Hormone: The natural ligand for melanin-concentrating hormone receptors.
[Ala17]-Melanin-Concentrating Hormone Trifluoroacetate: A similar compound with a trifluoroacetate salt form
Uniqueness
[Ala17]-Melanin-Concentrating Hormone is unique due to its high selectivity for melanin-concentrating hormone receptor 1 over melanin-concentrating hormone receptor 2. This selectivity makes it a valuable tool for studying the specific functions of melanin-concentrating hormone receptor 1 without interference from melanin-concentrating hormone receptor 2 .
Properties
CAS No. |
359784-84-2 |
|---|---|
Molecular Formula |
C97H155N29O26S4 |
Molecular Weight |
2271.724 |
InChI |
InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 |
InChI Key |
IVEALEKXBDDRGB-UKPWUPKZSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)



![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)
